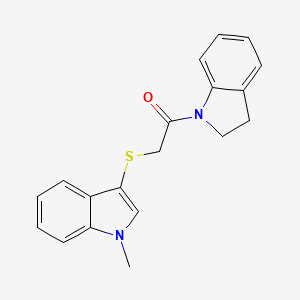

1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a chemical compound with the molecular formula C19H18N2OS . It is not intended for human or veterinary use and is typically used for research purposes.

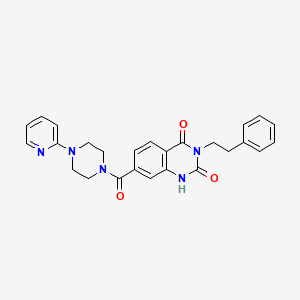

Molecular Structure Analysis

The molecular structure of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone consists of an indoline ring attached to a 1-methyl-1H-indole ring via a thioether linkage . The molecular weight of this compound is 322.43.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The compound 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a member of the 1H-indole derivatives family, which has been synthesized for various biological applications. For instance, a research effort led to the synthesis of novel 1H-indole derivatives exhibiting significant antimicrobial activity. These compounds were synthesized via a series of reactions starting from indole and chloroacetylchloride, leading to derivatives that were tested against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing potent antimicrobial effects (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory and Analgesic Activities

Another study focused on the synthesis and biological evaluation of chalcone derivatives, including the aforementioned compound class, for their anti-inflammatory properties. By reacting indole with chloroacetylchloride and further chemical modifications, a range of derivatives was produced. These compounds were then assessed for their anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model, showcasing promising results (Current drug discovery technologies, 2022).

Antioxidant and Antimicrobial Agents

The antioxidant and antimicrobial activities of novel chalcone derivatives synthesized from 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone have been explored. These derivatives were evaluated for their antimicrobial potency against various pathogens and for their ability to scavenge free radicals, indicating that some compounds exhibited excellent antioxidant and antimicrobial properties (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Synthesis and COX-2 Enzyme Inhibition

Research on the synthesis of novel 1-(1H-indol-1-yl)ethanone derivatives, including the compound of interest, highlighted their development for nonsteroidal anti-inflammatory drug applications. These studies not only focused on the chemical synthesis but also on computational studies on the COX-2 enzyme and in vivo analgesic and anti-inflammatory activity, indicating the potential of these compounds as effective agents in managing inflammation and pain (Letters in Drug Design & Discovery, 2022).

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-20-12-18(15-7-3-5-9-17(15)20)23-13-19(22)21-11-10-14-6-2-4-8-16(14)21/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJYWCFKIPIARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)

![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)

![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)

![2-Chloro-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]acetamide](/img/structure/B2574448.png)

![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2574451.png)